

# An In-depth Technical Guide to Tyrosylleucine TFA (CAS Number: 66852-01-5)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Tyrosylleucine TFA** (Tyr-Leu TFA), the trifluoroacetic acid salt of the dipeptide L-Tyrosyl-L-leucine, is a promising orally active compound with demonstrated potent antidepressant-like and anxiolytic-like activities. This technical guide provides a comprehensive overview of its chemical properties, biological functions, and the experimental basis for its neuropharmacological effects. Detailed experimental protocols from key studies are presented, along with quantitative data and a visual representation of its proposed mechanism of action involving the sequential activation of key neurotransmitter systems. This document is intended to serve as a foundational resource for researchers in neuroscience and drug development.

## **Chemical and Physical Properties**

**Tyrosylleucine TFA** is the trifluoroacetate salt of the dipeptide formed from L-tyrosine and L-leucine. The trifluoroacetic acid is commonly used as a counter-ion in peptide synthesis and purification.



| Property          | Value                                                                                                                                                                             | Reference(s) |  |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|--|
| CAS Number        | 66852-01-5                                                                                                                                                                        | [1][2]       |  |
| Molecular Formula | C17H23F3N2O6                                                                                                                                                                      | [1][2]       |  |
| Molecular Weight  | 408.37 g/mol                                                                                                                                                                      | [1]          |  |
| Synonyms          | Tyr-Leu TFA, YL-TFA                                                                                                                                                               |              |  |
| Appearance        | White to off-white solid                                                                                                                                                          | _            |  |
| Purity            | >98.50% (as per typical commercial specifications)                                                                                                                                |              |  |
| Solubility        | Soluble in DMSO (≥ 100 mg/mL)                                                                                                                                                     |              |  |
| Storage           | Store as a powder at -20°C for up to 2 years, or at -80°C for extended periods. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. |              |  |

Note: Detailed physicochemical properties such as pKa and logP for **Tyrosylleucine TFA** are not readily available in the public domain.

## **Synthesis**

Specific, detailed protocols for the synthesis of **Tyrosylleucine TFA** are not publicly available. However, it is generally synthesized using standard solid-phase or solution-phase peptide synthesis methodologies. These methods typically involve the coupling of protected L-tyrosine and L-leucine amino acids, followed by deprotection and purification, often using high-performance liquid chromatography (HPLC). The final product is then lyophilized with trifluoroacetic acid to yield the TFA salt.

## **Biological Activity and Mechanism of Action**



Tyrosylleucine (Tyr-Leu) has been shown to possess significant antidepressant-like and anxiolytic-like properties in preclinical studies. It is orally active, a crucial characteristic for drug development.

## **Antidepressant-Like Activity**

Studies have demonstrated that Tyr-Leu exhibits potent antidepressant-like effects in mouse models of depression, such as the Forced Swim Test (FST) and Tail Suspension Test (TST). The administration of Tyr-Leu, whether intraperitoneally (i.p.), intracerebroventricularly (i.c.v.), or orally (p.o.), significantly reduces immobility time, an indicator of antidepressant efficacy. This effect is comparable to that of conventional antidepressants.

Furthermore, Tyr-Leu administration leads to an increase in the expression of c-Fos, a marker of neuronal activity, in the dentate gyrus of the hippocampus. This suggests that Tyr-Leu modulates neuronal circuits implicated in mood regulation.

## **Anxiolytic-Like Activity**

Tyr-Leu has also been shown to exert dose-dependent anxiolytic-like effects in the elevated plus-maze (EPM) test in mice, a standard behavioral assay for anxiety. Its potency is reported to be comparable to diazepam, a well-known anxiolytic drug.

## **Proposed Mechanism of Action**

Research suggests that the anxiolytic-like effects of Tyr-Leu are mediated through the sequential activation of several key neurotransmitter systems. The proposed cascade begins with the activation of serotonin 5-HT<sub>1</sub>A receptors, which in turn leads to the activation of dopamine D<sub>1</sub> receptors, and subsequently, the activation of GABA-A receptors. Interestingly, Tyr-Leu itself does not show direct binding affinity for these receptors, suggesting an indirect mechanism of action, possibly by modulating the release of endogenous neurotransmitters.



Click to download full resolution via product page



Proposed sequential activation of neurotransmitter systems by Tyrosylleucine.

## **Quantitative Data**

The following tables summarize the quantitative data from key studies on the antidepressant and anxiolytic-like effects of Tyrosylleucine.

Table 1: Antidepressant-Like Effects of Tyrosylleucine in Mice

| Test                              | Administration<br>Route           | Dose Range            | Effect                                         | Reference |
|-----------------------------------|-----------------------------------|-----------------------|------------------------------------------------|-----------|
| Forced Swim Test (FST)            | Intraperitoneal<br>(i.p.)         | 1 - 30 mg/kg          | Decreased immobility time                      |           |
| Forced Swim Test (FST)            | Intracerebroventr icular (i.c.v.) | 0.3 - 1<br>nmol/mouse | Decreased immobility time                      | _         |
| Forced Swim Test (FST)            | Oral (p.o.)                       | 30 - 100 mg/kg        | Decreased immobility time                      |           |
| Tail Suspension<br>Test (TST)     | Intraperitoneal<br>(i.p.)         | 10 - 30 mg/kg         | Decreased immobility time                      | _         |
| c-Fos Expression<br>(Hippocampus) | Intraperitoneal<br>(i.p.)         | Not specified         | Increased<br>number of c-Fos<br>positive cells | _         |

Table 2: Anxiolytic-Like Effects of Tyrosylleucine in Mice



| Test                         | Administration<br>Route   | Dose Range    | Effect                                                          | Reference |
|------------------------------|---------------------------|---------------|-----------------------------------------------------------------|-----------|
| Elevated Plus-<br>Maze (EPM) | Intraperitoneal<br>(i.p.) | 0.1 - 1 mg/kg | Increased time<br>spent in and<br>entries into the<br>open arms |           |
| Elevated Plus-<br>Maze (EPM) | Oral (p.o.)               | 0.3 - 3 mg/kg | Increased time<br>spent in and<br>entries into the<br>open arms | _         |

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in this guide.

## Antidepressant-Like Activity Assessment Workflow for assessing the antidepressant-like activity of Tyrosylleucine.

#### Forced Swim Test (FST):

- Male ddY mice (5 weeks old) are used.
- Mice are individually placed in a glass cylinder (25 cm height, 10 cm diameter) filled with water (23  $\pm$  1 °C) to a depth of 10 cm.
- The total duration of the test is 6 minutes.
- Immobility, defined as the cessation of struggling and remaining floating motionless, is recorded during the last 4 minutes of the test.
- Tyrosylleucine or vehicle is administered 30 minutes before the test.

#### Tail Suspension Test (TST):

- Mice are suspended by their tails with adhesive tape, approximately 1 cm from the tip.
- The suspension point is about 50 cm above the floor.



- The total duration of the test is 6 minutes.
- Immobility is recorded during the last 4 minutes of the test.
- Tyrosylleucine or vehicle is administered 30 minutes before the test.

## **Anxiolytic-Like Activity Assessment**



Click to download full resolution via product page

Workflow for assessing the anxiolytic-like activity of Tyrosylleucine.

#### Elevated Plus-Maze (EPM) Test:

- The apparatus consists of two open arms ( $25 \times 5$  cm) and two closed arms ( $25 \times 5 \times 15$  cm) extending from a central platform ( $5 \times 5$  cm). The maze is elevated 50 cm above the floor.
- Mice are placed on the central platform facing an open arm.



- Behavior is recorded for 5 minutes.
- The number of entries into and the time spent in the open and closed arms are measured.
- Anxiolytic activity is indicated by an increase in the percentage of time spent in the open arms and the percentage of entries into the open arms.
- Tyrosylleucine or vehicle is administered 30 minutes before the test.

#### **Pharmacokinetics and Metabolism**

Detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for **Tyrosylleucine TFA** are not currently available in the public domain. As a dipeptide, it is likely subject to hydrolysis by peptidases in the body. However, its demonstrated oral activity suggests that a sufficient amount of the intact dipeptide is absorbed to exert its pharmacological effects. Further research is required to fully characterize its pharmacokinetic profile.

#### **Conclusion and Future Directions**

**Tyrosylleucine TFA** is a compelling dipeptide with robust antidepressant-like and anxiolytic-like activities demonstrated in preclinical models. Its oral bioavailability and unique, indirect mechanism of action involving a cascade of neurotransmitter systems make it a person of interest for the development of novel therapeutics for mood and anxiety disorders. Future research should focus on elucidating its precise molecular targets, conducting comprehensive pharmacokinetic and toxicological studies, and exploring its efficacy in a wider range of preclinical models of neuropsychiatric conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. biocat.com [biocat.com]



- 2. Tyrosylleucine TFA|66852-01-5|COA [dcchemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tyrosylleucine TFA (CAS Number: 66852-01-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8197443#tyrosylleucine-tfa-cas-number-66852-01-5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com